Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-
Description
Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- (CAS: 80706-59-8) is a spirocyclic ketone characterized by a unique oxaspiro[2.2]pentane framework. Its molecular formula is C₆H₈O₂ (molecular weight: 112.13 g/mol), featuring a ketone group attached to a spiro carbon that bridges two two-membered rings, one containing an oxygen atom . This compact spirocyclic structure imparts distinct reactivity and physical properties, making it valuable in fragrance and flavor industries due to its complex odor profile .
Properties
CAS No. |
80706-59-8 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-(1-oxaspiro[2.2]pentan-2-yl)ethanone |
InChI |
InChI=1S/C6H8O2/c1-4(7)5-6(8-5)2-3-6/h5H,2-3H2,1H3 |
InChI Key |
WXHPDUCEGKOFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2(O1)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- typically involves the formation of the spirocyclic ring system followed by the introduction of the ethanone group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the ethanone group.
Industrial Production Methods
Industrial production of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Applications in Fragrance and Flavor Industry
One of the primary applications of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- is as a fragrance precursor. In this context, it serves as a building block for synthesizing various aromatic compounds that are used to impart desirable scents in consumer products.
Case Studies
-
Fragrance Composition Development :
- A patent (US6939845B2) discusses using Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- in perfume compositions to create controlled olfactory profiles. The compound's ability to release fragrant ketones upon hydrolysis makes it valuable in formulating long-lasting scents in perfumes and personal care products .
- Photorelease Mechanisms :
Applications in Medicinal Chemistry
Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- has potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity.
Case Studies
- Synthesis of Bioactive Compounds :
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure may enable the compound to bind to certain enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to analogs based on:
- Spirocyclic frameworks
- Ketone functional groups
- Substituent effects
Table 1: Key Structural and Functional Differences
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- | 3-Hydroxyspiro[2.2]pentan-1-one | Acetophenone |
|---|---|---|---|
| Molecular Weight (g/mol) | 112.13 | 114.10 | 120.15 |
| Boiling Point (°C) | Not reported | Not reported | 202 |
| Solubility | Low in water; soluble in organic solvents | Moderate in polar solvents | Miscible in organic solvents |
| Key Functional Group | Ketone | Ketone + hydroxyl | Ketone |
| Unique Reactivity | Spiro strain enhances electrophilicity | Hydrogen bonding via -OH | Aromatic conjugation |
Unique Features of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-
- Spirocyclic Strain : The [2.2]pentane ring system introduces angular strain, increasing the ketone’s electrophilicity and reactivity in nucleophilic additions compared to linear analogs .
- Oxygen Heteroatom : The oxygen in the spiro ring enhances polarity, influencing solubility and intermolecular interactions .
- Steric Effects : Substituents on the spiro carbon (e.g., methyl in analog from ) modulate steric hindrance, affecting reaction pathways.
Biological Activity
Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-, also known as CAS No. 80706-59-8, is a chemical compound with potential biological activities that have been the subject of various studies. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- has the molecular formula C₆H₈O₂. The compound features a spirocyclic structure which is significant for its biological interactions. The unique arrangement of atoms in this compound may influence its reactivity and interaction with biological systems.
Synthesis
The synthesis of Ethanone derivatives often involves cyclopropenones as starting materials. For example, reactions involving cyclopropenones can yield various spirocyclic compounds through ring-expansion reactions or electrophilic substitutions . This method highlights the versatility of cyclopropenones in generating complex organic molecules.
Antioxidant Activity
Research has demonstrated that compounds similar to Ethanone exhibit significant antioxidant properties. A study focusing on the extraction of bioactive compounds from various sources indicated that certain derivatives possess strong antioxidant capabilities . Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity
Ethanone derivatives have also shown promising antimicrobial activities. In a comparative analysis of essential oils and lipid extracts, the presence of specific compounds was linked to enhanced antimicrobial effects against various pathogens . This suggests that Ethanone may contribute to the development of new antimicrobial agents.
Case Studies
- Study on Cyclopropenones : A study published in Heterocycles explored the biological activities of spirocyclic compounds derived from cyclopropenones. It was found that these compounds exhibited varying degrees of biological activity depending on their structural modifications .
- Antioxidant Evaluation : Another investigation assessed the antioxidant potential of Ethanone-related compounds using different extraction methods. The results indicated a correlation between the chemical structure and antioxidant efficacy, emphasizing the importance of specific functional groups in enhancing activity .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
